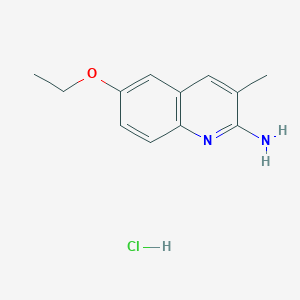

2-Amino-6-ethoxy-3-methylquinoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1171754-83-8 |

|---|---|

Molecular Formula |

C12H15ClN2O |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

6-ethoxy-3-methylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C12H14N2O.ClH/c1-3-15-10-4-5-11-9(7-10)6-8(2)12(13)14-11;/h4-7H,3H2,1-2H3,(H2,13,14);1H |

InChI Key |

FYGVAGXRDRAHND-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C(=C2)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis

One efficient method involves a one-pot synthesis approach that integrates multiple reaction steps into a single process. This method typically includes the following stages:

Starting Material : 2-Chloro-3-cyano-6-methylpyridine is reacted with an aqueous ammonia solution.

Reaction Conditions : The reaction is conducted at elevated temperatures (120–180°C) for several hours, allowing for the formation of intermediate compounds.

Base Addition : After the initial reaction, a base such as potassium hydroxide is introduced to facilitate further transformation into the target compound.

Acid Neutralization : Finally, hydrochloric acid is added to neutralize the solution, leading to the precipitation of this compound.

Table 1: Summary of One-Pot Synthesis Method

| Step | Conditions | Yield (%) |

|---|---|---|

| Reaction with Ammonia | 120–180°C, 5–10 hours | Variable |

| Base Addition | Potassium Hydroxide, 80–100°C | High |

| Acid Neutralization | Hydrochloric Acid | High |

Sequential Synthesis

Another approach involves a sequential synthesis method where each step is performed individually:

Formation of Intermediate : Starting from 2-chloro-3-cyano-6-methylpyridine, an ammonia solution is used to produce an intermediate compound (2-amino-3-cyano-6-methylpyridine).

Reduction and Hydrolysis : The intermediate undergoes reduction and hydrolysis in the presence of potassium hydroxide to yield the desired amino compound.

Final Hydrochloride Salt Formation : The final step involves treating the product with hydrochloric acid to form the hydrochloride salt of the target compound.

Table 2: Summary of Sequential Synthesis Method

| Step | Conditions | Yield (%) |

|---|---|---|

| Intermediate Formation | Ammonia Solution, Reflux | ~41% |

| Reduction | Potassium Hydroxide, Heating | ~94% |

| Hydrochloride Formation | Hydrochloric Acid | High |

Alternative Methods

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an innovative technique that can enhance reaction rates and yields:

Procedure : The reactants are subjected to microwave irradiation in a solvent medium.

Advantages : This method significantly reduces reaction times and improves yields compared to conventional heating methods.

Solvent-Free Reactions

Recent studies have explored solvent-free conditions for synthesizing quinoline derivatives:

Methodology : Solid-state reactions using solid reagents can lead to high yields without the need for solvents.

Benefits : This approach minimizes environmental impact and simplifies purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxy group undergoes substitution under acidic or basic conditions. Key transformations include:

Mechanistic Insight :

-

The ethoxy group acts as a leaving group in acidic media (e.g., HBr), forming a carbocation intermediate that reacts with nucleophiles like water or amines .

-

Basic conditions (e.g., K₂CO₃) facilitate SN2 mechanisms with amines or thiols .

Condensation and Cyclization Reactions

The amino group participates in condensation with carbonyl compounds:

Key Example :

-

Reaction with 2-aminothiophene-3-carbonitrile under microwave irradiation yields fused heterocycles with antimalarial activity .

Oxidation and Reduction Reactions

The quinoline core and substituents undergo redox transformations:

Structural Impact :

-

Oxidation at C-3 (adjacent to the methyl group) enhances polarity and bioactivity .

-

Reduction preserves the amino group while modifying the quinoline ring’s aromaticity .

Salt Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Deprotonation | NaOH (aq), rt | Free base formation (improved lipophilicity) |

| Reprecipitation | Methanolic HCl, recrystallization | Enhanced crystallinity and purity |

Applications :

-

Deprotonation in basic media enables reactions requiring a free amino group (e.g., acylation).

Biological Activity-Linked Reactions

While primarily chemical, some reactions correlate with pharmacological effects:

| Reaction | Biological Relevance | Reference |

|---|---|---|

| Interaction with heme | Forms cytotoxic complexes in malaria parasites | |

| Synergism with antifolates | Enhances dihydrofolate reductase inhibition |

Stability and Degradation

Critical stability data under varying conditions:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-6-ethoxy-3-methylquinoline hydrochloride have been tested for their efficacy against various bacterial strains. In a study examining structure-activity relationships, derivatives demonstrated potent activity against Mycobacterium tuberculosis, suggesting that modifications to the quinoline scaffold can enhance antimicrobial potency .

2. Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer potential. A study highlighted that certain aminoquinoline compounds display cytotoxic effects on cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation . The specific structure of this compound may contribute to its effectiveness in targeting cancer cells.

Biological Activities

1. Enzyme Inhibition

Quinoline compounds have been shown to inhibit various enzymes that are crucial in disease pathways. For example, some studies have focused on their role as inhibitors of kinases involved in cancer progression. The ability of this compound to modulate enzyme activity could be a significant factor in its therapeutic applications .

2. Antioxidant Activity

The antioxidant properties of quinoline derivatives are another area of interest. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including neurodegenerative disorders and cancers. This property adds another layer to the potential health benefits of this compound .

Case Studies

1. Antimycobacterial Screening

In a phenotypic screening study against Mycobacterium tuberculosis, derivatives similar to this compound were identified as hits with promising antitubercular activity. These compounds underwent further optimization for solubility and metabolic stability, leading to enhanced bioavailability and efficacy in vivo .

2. Cancer Cell Line Studies

A series of studies focused on the effects of aminoquinoline derivatives on various cancer cell lines demonstrated that these compounds could significantly reduce cell viability and induce apoptosis in treated cells. The results indicated that structural modifications could lead to improved anticancer activity, emphasizing the importance of chemical diversity in drug development .

Mechanism of Action

The mechanism of action of 2-Amino-6-ethoxy-3-methylquinoline hydrochloride is not fully understood. its quinoline structure suggests that it may interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the inhibition of enzyme activity or by binding to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-amino-6-ethoxy-3-methylquinoline hydrochloride and its analogs:

| Compound Name | CAS Number | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound* | - | -NH₂ (2), -OCH₂CH₃ (6), -CH₃ (3) | C₁₂H₁₅ClN₂O | 262.7 | Ethoxy group enhances lipophilicity |

| 2-Amino-6-methoxy-3-methylquinoline | 203506-30-3 | -NH₂ (2), -OCH₃ (6), -CH₃ (3) | C₁₁H₁₃ClN₂O | 246.7 | Methoxy reduces steric bulk vs. ethoxy |

| 2-Amino-6-fluoro-3-methylquinoline | 203506-28-9 | -NH₂ (2), -F (6), -CH₃ (3) | C₁₀H₁₀ClFN₂ | 228.7 | Fluorine increases electronegativity |

| 2-Amino-3,6-dimethylquinoline hydrochloride | 1170838-15-9 | -NH₂ (2), -CH₃ (3,6) | C₁₁H₁₃ClN₂ | 220.7 | Dual methyl groups improve stability |

| 2-Amino-3-ethylquinoline hydrochloride | 1170053-53-8 | -NH₂ (2), -CH₂CH₃ (3) | C₁₁H₁₃ClN₂ | 220.7 | Ethyl group increases hydrophobicity |

*Hypothetical data inferred from structural analogs.

Functional and Pharmacological Differences

- Ethoxy vs.

- Fluorine Substitution : The 6-fluoro analog (CAS 203506-28-9) exhibits higher electronegativity, which may improve binding to electron-rich biological targets .

- Methyl vs. Ethyl: Methyl groups (e.g., in 2-amino-3,6-dimethylquinoline) reduce steric hindrance compared to ethyl, favoring interactions with compact binding pockets .

Biological Activity

Introduction

2-Amino-6-ethoxy-3-methylquinoline hydrochloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features an amino group and an ethoxy substituent, which contribute to its unique pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_12H_14ClN_1O_1, with a molecular weight of approximately 238.7133 g/mol. The structure consists of a quinoline core characterized by a bicyclic aromatic system, which enhances its reactivity and interaction with biological targets.

Functional Groups

The presence of the following functional groups is critical for its biological activity:

- Amino Group (-NH2) : Participates in nucleophilic substitution reactions.

- Ethoxy Group (-OEt) : Can undergo hydrolysis under acidic or basic conditions.

These functional groups allow for diverse interactions with various biological molecules, potentially leading to different therapeutic effects.

Cytotoxicity Studies

Cytotoxicity is an essential aspect when evaluating the potential therapeutic applications of compounds. The evaluation of similar quinoline derivatives has demonstrated varying degrees of cytotoxic effects against cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivatives | HeLa | 30.98 | |

| 8-Hydroxyquinoline derivatives | HCT116 | 22.7 | |

| 8-Hydroxyquinoline derivatives | MCF-7 | 4.12 |

Mechanistic Studies

Mechanistic studies are crucial for understanding how these compounds exert their biological effects. For instance, the activity of quinoline derivatives often involves the inhibition of specific enzymes or pathways critical for pathogen survival or cancer cell proliferation.

Study on Antimycobacterial Activity

A study focusing on the structure–activity relationship (SAR) of aminoquinazolinones identified compounds with potent antimycobacterial activity against Mycobacterium tuberculosis. Although not directly studying this compound, the findings suggest that modifications in the quinoline structure can enhance efficacy against tuberculosis .

In Vivo Efficacy Assessment

In vivo studies involving related compounds have shown varying efficacy in animal models. For example, certain derivatives demonstrated favorable pharmacokinetic profiles but lacked significant efficacy in reducing bacterial load in acute TB infection models . Such findings underscore the importance of further studies on this compound to determine its potential therapeutic applications.

Q & A

Q. What is the standard protocol for synthesizing 2-amino-6-ethoxy-3-methylquinoline hydrochloride, and how is its purity validated?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Vilsmeier-Haack formylation or nucleophilic substitution. For example, analogous quinoline derivatives are synthesized via refluxing intermediates with hydrochloric acid (e.g., 2-chloro-6-methoxyquinoline-3-carbaldehyde in HCl under reflux for 1 hour) . Purification often employs recrystallization (e.g., petroleum ether/ethyl acetate mixtures) or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) . Purity validation requires HPLC (≥95% threshold) and structural confirmation via -NMR, -NMR, and HRMS to match calculated and observed m/z values .

Q. What are the critical physicochemical properties of this compound for experimental design?

Methodological Answer: Key properties include:

- Molecular formula : CHNO·HCl (derived from analogous compounds) .

- Solubility : Hydrochloride salts are generally water-soluble but may require polar aprotic solvents (e.g., DMF, DMSO) for reactions .

- Stability : Hydrochloride derivatives are hygroscopic; store desiccated at 2–8°C .

- Hazard profile : Causes skin/eye irritation; use PPE (gloves, goggles) and work in a fume hood .

Q. How should researchers handle contradictions in spectral data during structural elucidation?

Methodological Answer: Discrepancies in NMR/HRMS data can arise from impurities, tautomerism, or crystallographic packing effects. To resolve:

- Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity .

- Cross-validate with X-ray crystallography (e.g., Acta Crystallographica reports for analogous quinoline structures) .

- Re-purify the compound and re-analyze under standardized conditions .

Advanced Research Questions

Q. How can catalytic systems be optimized for scalable synthesis of this compound?

Methodological Answer: Pd-based catalysts (e.g., PdCl(PPh)) are effective for cross-coupling steps in quinoline synthesis . Optimization parameters include:

- Catalyst loading : 2–5 mol% to balance cost and efficiency.

- Solvent choice : Use DMF or toluene for high-temperature reactions .

- Reaction monitoring : TLC or LC-MS to track intermediate formation.

- Scale-up challenges : Replace column chromatography with fractional crystallization or centrifugal partitioning chromatography .

Q. What analytical strategies are recommended for detecting trace impurities in this compound?

Methodological Answer:

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities .

- ICP-MS : Detect heavy metal residues (e.g., Pd from catalysts) with detection limits <1 ppm .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., ethoxy or amino groups) .

Q. How does the electronic nature of substituents affect the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Ethoxy group : Electron-donating effects enhance nucleophilic aromatic substitution at the 6-position .

- Amino group : Participates in hydrogen bonding, critical for target binding (e.g., neuronal enzyme inhibition in analogous 2-aminoquinolines) .

- Methyl group : Steric hindrance at the 3-position may reduce unwanted side reactions .

- Comparative studies : Synthesize analogs (e.g., 2-amino-6-methoxy-3-methylquinoline) and compare bioactivity via enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.